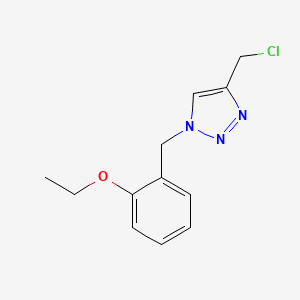

4-(chloromethyl)-1-(2-ethoxybenzyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-1-[(2-ethoxyphenyl)methyl]triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O/c1-2-17-12-6-4-3-5-10(12)8-16-9-11(7-13)14-15-16/h3-6,9H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFQUWQUOCDXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CN2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-(2-ethoxybenzyl)-1H-1,2,3-triazole typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be formed through a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst.

Attachment of the 2-Ethoxybenzyl Group: The 2-ethoxybenzyl group can be attached through a nucleophilic substitution reaction, where the triazole ring reacts with 2-ethoxybenzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-(2-ethoxybenzyl)-1H-1,2,3-triazole undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding triazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The triazole ring can be reduced to form dihydrotriazoles using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products

Substitution: Formation of substituted triazoles with various functional groups.

Oxidation: Formation of triazole N-oxides.

Reduction: Formation of dihydrotriazoles.

Scientific Research Applications

Medicinal Chemistry

One of the prominent areas of application for 4-(chloromethyl)-1-(2-ethoxybenzyl)-1H-1,2,3-triazole is in the development of pharmaceuticals. The triazole ring is known for its biological activity and is often found in compounds with antifungal, antibacterial, and anticancer properties.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal activity. The incorporation of the chloromethyl and ethoxybenzyl groups may enhance the lipophilicity and bioavailability of the compound, making it a candidate for antifungal drug development. Studies have shown that modifications in the triazole structure can lead to improved efficacy against resistant fungal strains.

Anticancer Properties

The potential anticancer properties of triazole compounds are under investigation. Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways. Further research is required to elucidate its mechanism of action and therapeutic potential.

Agricultural Applications

In agriculture, compounds like this compound can be explored as agrochemicals. Their ability to act as fungicides or herbicides could provide an environmentally friendly alternative to traditional chemicals.

Fungicidal Activity

Triazoles are widely used in crop protection due to their effectiveness against various fungal pathogens. The specific structure of this compound may confer unique properties that could enhance its fungicidal activity against crop diseases.

Material Science Applications

The unique chemical structure of this compound also opens avenues in material science. Its potential use as a building block in polymer synthesis could lead to the development of new materials with specific properties.

Polymer Synthesis

Triazoles can be incorporated into polymer backbones to create materials with enhanced thermal stability and mechanical properties. Research into the synthesis of polymers containing this compound could lead to innovative applications in coatings and composites.

Case Studies

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(2-ethoxybenzyl)-1H-1,2,3-triazole involves its interaction with various molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The 2-ethoxybenzyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Substituent Effects on Physicochemical Properties :

- The 2-ethoxybenzyl group in the target compound likely improves solubility compared to 4-chlorophenyl () due to its ether linkage, which reduces hydrophobicity.

- Chloromethyl substituents enhance reactivity for further derivatization, contrasting with stable aryl or alkyl groups (e.g., phenethyl in ) .

- Synthetic Yields :

Thermal and Spectral Properties

- Melting Points: Methoxyphenoxy-methyl derivatives () melt at ~92°C, while chlorostyryl analogs () are oils, indicating that aryloxy groups enhance crystallinity compared to alkenes .

- Spectroscopic Signatures :

- Triazolyl protons resonate as singlets near 7.71 ppm in ¹H NMR, a hallmark of 1,4-disubstituted triazoles . Substituents like chloromethyl may downfield-shift adjacent protons due to electronegativity .

Biological Activity

Overview

4-(Chloromethyl)-1-(2-ethoxybenzyl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of 1,2,3-triazoles. This compound is notable for its unique structure, which includes a triazole ring substituted with both a chloromethyl group and a 2-ethoxybenzyl group. These structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₂H₁₄ClN₃O

- Molecular Weight : 251.71 g/mol

- CAS Number : 1456485-09-8

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antibacterial and antifungal activities. The core structure of triazoles has been linked to various therapeutic applications:

- Antibacterial Activity : Studies have shown that compounds with triazole rings can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for related triazole derivatives have demonstrated effectiveness against strains like E. coli and Staphylococcus aureus .

- Antifungal Activity : Triazoles are widely recognized for their antifungal properties, with many derivatives being used in clinical settings (e.g., itraconazole). The mechanism involves disruption of fungal cell membrane synthesis by inhibiting lanosterol demethylase .

Anticancer Activity

The potential anticancer properties of this compound have been explored through various studies:

- Mechanism of Action : The compound may exert its anticancer effects by inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in tumor growth. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting cellular functions .

Enzyme Inhibition

Recent studies have focused on the inhibitory effects of triazole derivatives on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

- Kinetic Studies : Certain derivatives have shown noncompetitive inhibition against AChE and competitive inhibition against BChE, indicating potential applications in treating neurodegenerative diseases .

Synthesis and Evaluation

Various studies have synthesized new derivatives of 1,2,3-triazoles to evaluate their biological activities:

- Antibacterial Screening :

- Anticancer Activity :

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(chloromethyl)-1-(2-methoxybenzyl)-1H-1,2,3-triazole | Similar triazole structure | Moderate antibacterial activity |

| 4-(bromomethyl)-1-(2-ethoxybenzyl)-1H-1,2,3-triazole | Bromine substitution | Enhanced antifungal properties |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 4-(chloromethyl)-1-(2-ethoxybenzyl)-1H-1,2,3-triazole?

- Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide precursor. Key steps include:

- Azide preparation : Reacting 2-ethoxybenzyl chloride with sodium azide to form the benzyl azide intermediate.

- Alkyne functionalization : Introducing the chloromethyl group via propargyl chloride or similar reagents.

- CuAAC optimization : Using CuI/ascorbate in THF/H2O (1:1) at 50°C for 12–24 hours to ensure regioselective 1,4-disubstitution .

- Purification : Gradient elution with CH2Cl2-MeOH (5:1 to 4:1) via column chromatography, followed by HPLC for ≥95% purity .

Q. How is structural confirmation and purity assessment achieved for this triazole derivative?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry via diagnostic peaks (e.g., triazole C-H at δ 7.5–8.0 ppm; chloromethyl CH2Cl at δ 4.5–5.0 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]<sup>+</sup> calculated for C12H13ClN3O: 250.0746) .

- HPLC : Use C18 reverse-phase columns with UV detection (λ = 254 nm) to confirm purity (>95%) .

Q. What solvent systems and reaction conditions are optimal for functionalizing the triazole core?

- Methodological Answer :

- Nucleophilic substitution : React the chloromethyl group with amines/thiols in DMF at 80°C (e.g., to form sulfides or amines) .

- Cross-coupling : Employ Suzuki-Miyaura conditions (Pd(PPh3)4, Na2CO3, DME/H2O) for aryl boronic acid coupling .

- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for high-temperature reactions; CH2Cl2/MeOH for purification .

Advanced Research Questions

Q. How do catalyst systems (Cu vs. Ag-Zn) influence regioselectivity in triazole synthesis?

- Methodological Answer :

- Cu(I) catalysis : Favors 1,4-disubstituted triazoles via a stepwise mechanism involving copper-acetylide intermediates. Yields >90% with <5% side products .

- Ag-Zn nanoheterostructures : Promote 1,5-regioselectivity under mild conditions (room temperature, 12 hours) via a concerted pathway. Requires optimization of Ag/Zn ratios (e.g., 1:2 molar ratio) .

- Validation : Use NOESY NMR or X-ray crystallography to confirm regiochemistry .

Q. How can contradictions in spectroscopic or biological activity data be resolved?

- Methodological Answer :

- Data reconciliation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC). For example, distinguish benzyl protons (δ 5.5 ppm) from triazole protons via coupling patterns .

- Biological assays : Replicate cytotoxicity studies (e.g., MTT assays on MCF-7 cells) under standardized conditions (pH 7.4, 37°C, 48-hour exposure). Address solvent interference (e.g., DMSO ≤0.1% v/v) .

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to predict reactive sites or binding affinities, resolving discrepancies between predicted and observed activities .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- LogP modulation : Introduce hydrophilic groups (e.g., hydroxyl via oxidation of the chloromethyl group) to reduce LogP from ~3.5 to <2.0, enhancing aqueous solubility .

- Metabolic stability : Conduct microsomal stability assays (e.g., rat liver microsomes, NADPH cofactor) to identify vulnerable sites (e.g., ethoxybenzyl O-dealkylation). Stabilize via fluorination or methyl substitution .

- Prodrug design : Synthesize ester prodrugs (e.g., acetate derivatives) to improve oral bioavailability, followed by enzymatic hydrolysis in plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.